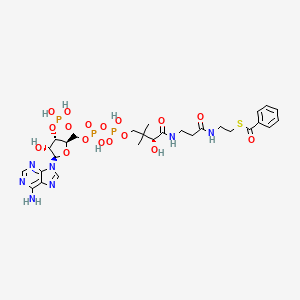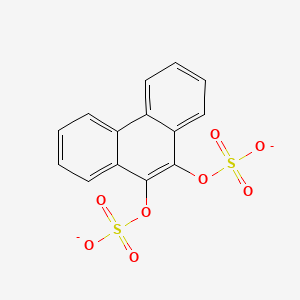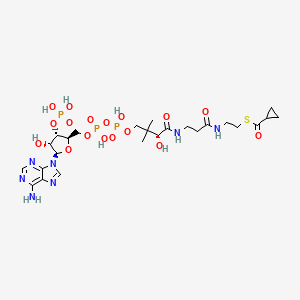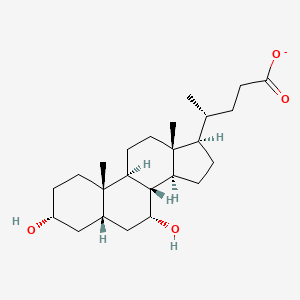
Diinsinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diinsinin is a biflavonoid isolated from the rhizome of Sarcophyte piriei and exhibits anti-inflammatory activity. It has a role as a metabolite and an anti-inflammatory agent. It is a beta-D-glucoside, a biflavonoid, a monosaccharide derivative and a hydroxyflavonoid.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
- Diinsinin, along with another compound, diinsininol, has been isolated from the rhizome of Sarcophyte piriei. These compounds demonstrated significant ability to inhibit prostaglandin synthesis and platelet-activating-factor-induced exocytosis, indicating potential anti-inflammatory properties (Ogundaini et al., 1996).
Interactions with Other Drugs
- Research on diosmin and silibinin, compounds related to diinsinin, revealed that they can form complexes with serum albumin and inhibit several cytochrome P450 enzymes. This suggests that they may affect the pharmacokinetics of several drugs, indicating a potential for drug-drug interaction studies (Poór et al., 2018).
Antiplasmodial Activity
- Investigations into Heinsia crinita, which uses diinsinin, showed moderate in vitro antiplasmodial activity against the Plasmodium falciparum parasite. This supports the traditional use of H. crinita in treating malaria and highlights the potential of diinsinin in antimalarial research (Tshisekedi Tshibangu et al., 2017).
Cancer Research
- Research involving cassane diterpenes from Caesalpinia sappan, related to diinsinin, indicated potential in cancer research. Some isolated compounds showed cytotoxicity against PANC-1 human pancreatic cancer cells, suggesting relevance for further exploration in oncology (Nguyen et al., 2016).
Drug Interaction Prediction
- Studies on drug-drug interactions, including those involving compounds similar to diinsinin, have utilized the Drug Interaction Knowledge-base (DIKB) to predict interactions. This highlights the importance of diinsinin and related compounds in the context of pharmacokinetics and drug safety (Boyce et al., 2009).
Cell Motility and Cytoskeleton Studies
- Investigations into cytoskeletal proteins and cell motility, relevant to compounds like diinsinin, provide insights into cellular dynamics and potential therapeutic applications in diseases related to cell motility disorders (Weber et al., 1999).
Hormonal Studies in Plant Biology
- Diinsinin-related studies also extend to plant biology, particularly in understanding the role of hormones like cytokinins in plant development and response to environmental stimuli. This research can have implications in agriculture and plant biotechnology (Murphy, 2015).
Propiedades
Nombre del producto |
Diinsinin |
|---|---|
Fórmula molecular |
C36H32O15 |
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
(1R,5R,13R)-13-(3,4-dihydroxyphenyl)-9,19-dihydroxy-5-(4-hydroxyphenyl)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-one |
InChI |
InChI=1S/C36H32O15/c37-13-27-31(44)32(45)33(46)35(49-27)47-17-8-21(41)28-18-12-36(50-25(28)9-17,15-3-6-19(39)20(40)7-15)51-26-11-23(43)30-22(42)10-24(48-34(30)29(18)26)14-1-4-16(38)5-2-14/h1-9,11,18,24,27,31-33,35,37-41,43-46H,10,12-13H2/t18-,24-,27-,31-,32+,33-,35-,36-/m1/s1 |
Clave InChI |
FTKAVFCYTQUGTN-BNDLDUQUSA-N |
SMILES isomérico |
C1[C@@H](OC2=C(C1=O)C(=CC3=C2[C@@H]4C[C@](O3)(OC5=CC(=CC(=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC=C(C=C8)O |
SMILES canónico |
C1C(OC2=C(C1=O)C(=CC3=C2C4CC(O3)(OC5=CC(=CC(=C45)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC=C(C=C8)O |
Sinónimos |
5,7,3',4'-tetrahydroxyflavanyl--7-O-beta-glucosyl-(4beta-8-2beta-O-7)naringenin diinsinin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)

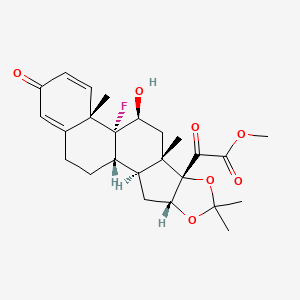

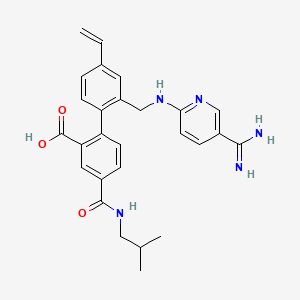
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)
